Trachelosperoside B1
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Overview
Description
Trachelosperoside B1 is a triterpenoid glycoside compound with the molecular formula C36H58O12. It is one of the bioactive constituents isolated from plants of the genus Trachelospermum, particularly from species such as Trachelospermum jasminoides and Trachelospermum asiaticum . This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trachelosperoside B1 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The key steps include glycosylation reactions where the triterpenoid core is linked to a glucose moiety. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes such as chromatography. Advances in biotechnological methods, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency and sustainability of this compound .
Chemical Reactions Analysis
Types of Reactions: Trachelosperoside B1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid core, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s solubility and bioavailability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome .
Major Products Formed:
Scientific Research Applications
Trachelosperoside B1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of triterpenoid glycosides.
Mechanism of Action
The mechanism of action of Trachelosperoside B1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The glycoside moiety enhances its solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
- Niga-ichigoside-F1
- 4-epi-niga-ichigoside
- Trachelosperogenin B
- Arjunolic acid
Comparison: Trachelosperoside B1 stands out due to its unique glycosylation pattern, which significantly influences its pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, particularly its potent anti-inflammatory and antitumor effects . The presence of multiple hydroxyl groups in its structure enhances its solubility, making it more bioavailable than some of its analogs .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-18-8-11-35(30(45)48-29-26(43)25(42)24(41)21(15-37)47-29)13-12-32(3)19(27(35)34(18,5)46)6-7-22-31(2)14-20(40)28(44)36(16-38,17-39)23(31)9-10-33(22,32)4/h6,18,20-29,37-44,46H,7-17H2,1-5H3/t18-,20-,21-,22?,23?,24-,25+,26-,27-,28+,29+,31-,32-,33-,34-,35+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIEWYHDWMVSX-MCLQBMAQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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